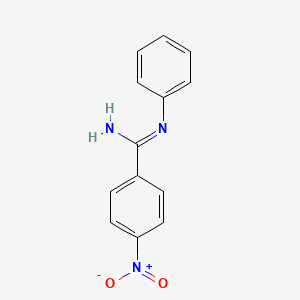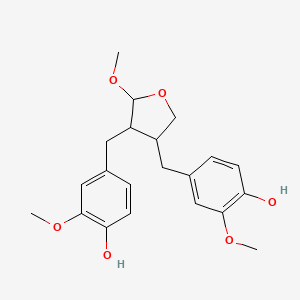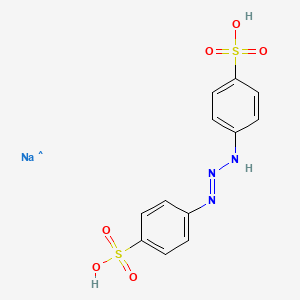![molecular formula C22H28O5 B12322800 4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lancifolin C is a naturally occurring lignan compound with the chemical formula C22H28O5 and a molecular weight of 372.5 g/mol . It is found in certain plants, such as Piper species, and has been identified as a potential inhibitor of epidermal growth factor receptor (EGFR), making it a promising candidate for cancer treatment .
準備方法
化学反応の分析
Lancifolin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include solvents like chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Lancifolin C has a wide range of scientific research applications, including:
作用機序
Lancifolin C exerts its effects primarily by inhibiting the epidermal growth factor receptor (EGFR), a tyrosine kinase receptor involved in cell proliferation, differentiation, angiogenesis, and apoptosis . By binding to the EGFR, Lancifolin C prevents the auto-phosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival .
類似化合物との比較
Lancifolin C is part of a group of lignan compounds with similar structures but distinct bioactivities. Some of the similar compounds include:
- Clarkinol A
- Isodihydrofutoquinol B
- Burchellin
- Kadsurin B
- Hancinone C
- Wallichinine
- Futoquinol
- Isodihydrofutoquinol A
- Fargesone A
- Fargesone B
- Piperenone
- Mirandin B
- 3a-Epiburchellin
- 2-Epi-3a-epiburchellin
- Isofutoquinol A .
Lancifolin C is unique due to its specific binding affinity to EGFR and its potential use in cancer treatment . Its structural differences from other lignans contribute to its distinct pharmacological properties.
特性
分子式 |
C22H28O5 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
4-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H28O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-10,12-15H,1,8,11H2,2-6H3 |
InChIキー |
MVOMQPWLJRZYDT-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane](/img/structure/B12322726.png)
![1H-Cycloprop[e]azulen-2-ol, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aalpha,2alpha,4alpha,4abeta,7balpha)]-](/img/structure/B12322731.png)
![(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether](/img/structure/B12322741.png)

![2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12322751.png)

![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)

![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)


![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)

![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
